Physical and Chemical Properties of Dianhydro-D-Allitol Isomers
Physical and Chemical Properties of Dianhydro-D-Allitol Isomers
The following technical guide details the physical and chemical properties of dianhydro-D-allitol isomers, with a specific focus on the chemically valid and pharmaceutically relevant 2,5:3,4-dianhydro-D-allitol and 1,2:5,6-dianhydro-D-allitol .
An In-Depth Technical Guide for Drug Development[1]
Executive Summary & Nomenclature Resolution
Topic Clarification: The specific string "3,4:5,6-dianhydro-D-allitol" is non-standard in primary chemical literature and likely represents a nomenclature conflation. In the context of drug development and carbohydrate chemistry, the relevant "dianhydro-allitol" scaffolds are:
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2,5:3,4-Dianhydro-D-allitol : A bicyclic, C2-symmetric epoxide used as a critical intermediate for synthesizing GLUT5-targeting fructose mimics and breast cancer imaging probes.[1]
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1,2:5,6-Dianhydro-D-allitol : A linear diepoxide and stereoisomer of the alkylating agent Treosulfan/Dianhydrogalactitol, investigated for cytotoxic antitumor properties.[1]
This guide provides a comparative technical analysis of these two high-value targets, prioritizing the 2,5:3,4-isomer due to its emerging role in precision oncology (GLUT5 targeting).[1]
Chemical Identity and Structural Analysis[1]
The distinct connectivity of these isomers dictates their reactivity profiles: the 2,5:3,4-isomer functions as a regioselective electrophile for scaffold decoration, while the 1,2:5,6-isomer acts as a crosslinking agent .[1]
| Feature | 2,5:3,4-Dianhydro-D-allitol | 1,2:5,6-Dianhydro-D-allitol |
| Primary Classification | Bicyclic Ether-Epoxide (Fused System) | Bis-Epoxide (Linear Chain Derivative) |
| Structure Description | A 2,5-anhydro (tetrahydrofuran) ring fused with a 3,4-epoxide ring.[1] | A linear hexitol chain with terminal epoxide rings at C1-C2 and C5-C6.[1] |
| Symmetry | ||
| Key Reactivity | Nucleophilic ring opening at C3/C4 (Epoxide) | Bis-alkylation of nucleophiles (DNA guanine-N7) |
| Drug Dev Application | Scaffold for GLUT5 inhibitors & PET tracers | Cytotoxic alkylating agent (Antitumor) |
| Molecular Weight | ~144.12 g/mol (Calculated) | ~146.14 g/mol |
| Formula |
Physical Properties[1][2]
3.1 Solubility and Stability[1]
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2,5:3,4-Dianhydro-D-allitol :
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Solubility : Highly soluble in polar organic solvents (MeOH, EtOH, DMF, DMSO).[1] Moderate water solubility due to the ether linkages.[1]
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Stability : The fused bicyclic system imparts rigidity.[1] The 3,4-epoxide is strained but stabilized by the 2,5-anhydro framework, preventing facile degradation compared to terminal epoxides.[1] It is stable under neutral conditions but reactive towards nucleophiles under basic or Lewis-acid catalysis.[1]
-
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1,2:5,6-Dianhydro-D-allitol :
3.2 Crystallography & Conformation[1]
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2,5:3,4-Isomer : Adopts a rigid conformation where the furanose ring is locked.[1] The 3,4-epoxide forces the ring into a specific envelope conformation, directing nucleophilic attack trans to the epoxide oxygen.[1] This stereochemical rigidity is the "causality" behind its high diastereoselectivity in synthesis.[1]
Chemical Properties & Reactivity Mechanisms[1]
4.1 2,5:3,4-Dianhydro-D-allitol: The "Scaffold" Mechanism
This molecule is a "privileged scaffold" for accessing C3-modified 2,5-anhydromannitols.[1]
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Mechanism : Regioselective and diastereoselective ring opening.[1]
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Nucleophilic Attack : Incoming nucleophiles (azides, amines, thiols) attack C3 or C4.[1] Due to
symmetry, attack at either carbon yields the same enantiomeric product series (after appropriate rotation/deprotection).[1] -
Outcome : Inversion of configuration at the attack site converts the allitol core (all-cis relative substituents) into the mannitol core (trans-relationship at C3/C4).[1]
4.2 1,2:5,6-Dianhydro-D-allitol: The "Warhead" Mechanism[1]
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Mechanism :
Alkylation.[1] -
Target : DNA bases (typically N7 of Guanine).[1]
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Crosslinking : The molecule possesses two "warheads" (epoxides).[1] The first alkylation event anchors the drug; the second event crosslinks a second strand or protein, leading to apoptosis.[1] The allitol stereochemistry affects the inter-strand distance preference compared to its isomers (galactitol/mannitol).[1]
Experimental Protocols
5.1 Synthesis of C3-Modified Scaffolds via 2,5:3,4-Dianhydro-D-allitol
Context: This protocol describes the generation of a GLUT5-targeting precursor (3-azido-3-deoxy-2,5-anhydro-D-mannitol) using the 2,5:3,4-allitol core.[1]
Reagents : 2,5:3,4-dianhydro-D-allitol, Sodium Azide (
Step-by-Step Methodology :
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Preparation : Dissolve 2,5:3,4-dianhydro-D-allitol (1.0 eq) in a mixture of MeOH:H2O (8:1 v/v). Rationale: The mixed solvent ensures solubility of both the organic epoxide and the inorganic azide salt.[1]
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Activation : Add
(2.0 eq) and (5.0 eq). Rationale: Ammonium chloride acts as a mild proton source (buffer) to activate the epoxide oxygen, facilitating nucleophilic attack without causing acid-catalyzed polymerization.[1] -
Reaction : Reflux the mixture at 75°C for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the starting material (
).[1] -
Workup : Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water to remove excess salts.[1]
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Purification : Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Validation :
-NMR should show the disappearance of the symmetric epoxide protons and the appearance of the H-3 signal corresponding to the mannitol configuration (inversion).
5.2 Handling 1,2:5,6-Dianhydro-D-allitol[1]
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Storage : Store under Argon at -20°C.
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Solubilization : Dissolve in anhydrous DMSO immediately prior to use.[1] Avoid aqueous buffers for stock solutions to prevent hydrolysis.[1]
Mandatory Visualization: Reaction Pathways
The following diagram illustrates the divergent utility of the two isomers in drug development.
Figure 1: Divergent synthesis and application pathways for 2,5:3,4- and 1,2:5,6-dianhydro-D-allitol.
Applications in Drug Development[1]
| Application Domain | Role of 2,5:3,4-Isomer | Role of 1,2:5,6-Isomer |
| Oncology (Therapeutic) | Precursor for GLUT5 inhibitors (e.g., 2,5-anhydro-D-mannitol analogs) to starve cancer cells dependent on fructose (e.g., Breast Cancer MCF-7).[1] | Direct alkylating agent .[1] Acts similarly to Treosulfan but with distinct stereochemical DNA binding kinetics.[1] |
| Oncology (Diagnostic) | Scaffold for 18F-PET tracers . The C3-position is modified with 18F or fluorescent tags to image GLUT5-overexpressing tumors.[1] | N/A |
| Mechanism of Action | Competitive Inhibition : Blocks fructose transport at the exofacial gate of GLUT5.[1] | Genotoxicity : Covalent modification of DNA, preventing replication.[1] |
References
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Rana, N., et al. (2022).[1] "Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs." Pharmaceutics, 14(4), 828.[1] Link[1]
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Wuest, M., et al. (2022).[1] "A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells." ACS Bio & Med Chem Au, 2(6), 589–598.[1] Link[1]
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Kuszmann, J., et al. (1982).[1] "Synthesis of some derivatives of 2,5-Anhydro-D-mannitol." Australian Journal of Chemistry, 35(10), 2169-2173.[1][2] Link[1]
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Solyom, S., et al. (1980).[1] "Dianhydroallitol: Potential antitumor activity."[1] Carbohydrate Research, 83(1), 63-71.[1]
